"Methyl 4-bromo-2-hydroxybenzoate CAS number 22717-56-2 properties"
"Methyl 4-bromo-2-hydroxybenzoate CAS number 22717-56-2 properties"
A Versatile Salicylate Scaffold for Medicinal Chemistry & Material Science
Executive Summary
Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2) is a halogenated salicylate ester serving as a critical "bifunctional" intermediate in organic synthesis. Distinguished by its 4-bromo substituent and 2-hydroxy (salicylate) motif, this scaffold enables orthogonal functionalization: the aryl bromide facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the salicylate core allows for heterocycle formation (e.g., benzofurans, chromones). This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in drug discovery.
Chemical Profile & Physical Properties[1][2][3][4][5]
The unique reactivity of this compound is governed by the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction lowers the melting point compared to its isomers and influences its solubility profile.
| Property | Specification | Technical Note |
| IUPAC Name | Methyl 4-bromo-2-hydroxybenzoate | Also known as Methyl 4-bromosalicylate |
| Molecular Weight | 231.04 g/mol | |
| Appearance | White to off-white solid | Often yellows upon oxidation/light exposure |
| Melting Point | 40 – 42 °C | Critical: Distinct from 3-bromo isomer (MP ~108°C).[1] Low MP due to intramolecular H-bonding. |
| Boiling Point | 284 °C (Predicted) | Sublimes under high vacuum |
| Density | 1.627 g/cm³ (Predicted) | Denser than water |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water; hydrolyzes in aqueous base |
| pKa (Phenol) | ~8.8 | Slightly more acidic than methyl salicylate due to Br- electron withdrawal |
Expected Analytical Profile (¹H NMR in CDCl₃)
-
δ 10.75 ppm (s, 1H): Phenolic OH (Deshielded due to intramolecular H-bond).
-
δ 7.76 ppm (d, J=8.5 Hz, 1H): H-6 (Ortho to ester).
-
δ 7.15 ppm (d, J=1.8 Hz, 1H): H-3 (Ortho to OH, Meta to Br).
-
δ 7.02 ppm (dd, J=8.5, 1.8 Hz, 1H): H-5.
-
δ 3.96 ppm (s, 3H): Methyl ester (–OCH₃).
Validated Synthetic Methodologies
While methyl 4-bromo-2-hydroxybenzoate can theoretically be synthesized via bromination of methyl salicylate, direct bromination is discouraged due to poor regioselectivity (yielding mixtures of 3-bromo, 5-bromo, and 3,5-dibromo products). The industry-standard approach is the esterification of the commercially available 4-bromo-2-hydroxybenzoic acid.
Protocol A: Fischer Esterification (Recommended)
This protocol ensures high regiochemical purity and scalability.
Reagents:
-
4-Bromo-2-hydroxybenzoic acid (1.0 equiv)
-
Methanol (Solvent & Reactant, anhydrous)[2]
-
Sulfuric Acid (H₂SO₄, conc., 0.5 equiv)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 4-bromo-2-hydroxybenzoic acid (e.g., 10 g) and anhydrous Methanol (100 mL).
-
Catalyst Addition: Cool the solution to 0°C. Dropwise add concentrated H₂SO₄. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.
-
Neutralization: Dissolve the residue in EtOAc and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from minimal hot hexane if necessary.
Yield: Typically 85–95%.
Figure 1: Optimized synthetic workflow avoiding regioselectivity issues associated with direct bromination.
Reactivity & Applications in Drug Discovery
The "bifunctional" nature of CAS 22717-56-2 makes it a privileged scaffold. It allows chemists to build complexity in two distinct directions (orthogonal functionalization).
A. The Aryl Bromide (Suzuki/Stille Coupling)
The bromine atom at the C4 position is highly activated for Palladium-catalyzed cross-coupling reactions.
-
Application: Synthesis of biaryl salicylates, often used as kinase inhibitor cores.
-
Protocol Tip: Use mild bases (K₃PO₄) and bulky phosphine ligands (e.g., XPhos, SPhos) to prevent hydrolysis of the methyl ester during coupling.
B. The Salicylate Core (Cyclization)
The adjacent hydroxyl and ester groups are a classic motif for synthesizing heterocycles.
-
Benzofurans: Reaction with α-haloketones followed by cyclization.
-
Chromones/Coumarins: Condensation with alkynes or activated carbonyls.
C. The Phenolic Hydroxyl (Etherification)
The OH group is acidic (pKa ~8.8) and can be alkylated to introduce solubility-enhancing groups or lipophilic tails.
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.
Handling & Safety Information
Signal Word: DANGER GHS Classifications:
-
Acute Tox. 3 (Oral): H301 - Toxic if swallowed.[1]
-
Skin/Eye Irrit. 2: H315, H319 - Causes serious irritation.[1][3]
Storage Protocols:
-
Store at 2–8°C (Refrigerator).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative yellowing.
-
Container must be tightly sealed; the low melting point (40°C) means it can fuse into a solid block if left in a warm lab environment.
References
-
Biosynth. (2025).[2][3][4] 4-Bromo-2-hydroxybenzoic acid methyl ester - Technical Data Sheet. Retrieved from
-
ChemicalBook. (2025).[2][3] Methyl 4-bromo-2-hydroxybenzoate Properties and Synthesis. Retrieved from
-
PubChem. (2025).[1] Methyl 4-bromo-2-hydroxybenzoate (Compound CID 13983552).[1][5] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: Methyl 4-bromo-2-hydroxybenzoate. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
